

Fmoc-D-His(Trt)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fmoc-D-his(trt)-OH	
Cat. No.:	B613330	Get Quote

CAS Number: 135610-90-1

This technical guide provides an in-depth overview of **Fmoc-D-His(Trt)-OH**, a crucial building block for solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, supplier details, experimental protocols, and strategies to ensure the successful synthesis of high-purity peptides containing D-histidine.

Core Concepts and Properties

Fmoc-D-His(Trt)-OH is a derivative of the amino acid histidine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by a trityl (Trt) group.[1][2] The D-configuration of the chiral center is a key feature, as the incorporation of D-amino acids into peptides can significantly enhance their resistance to enzymatic degradation by proteases, thereby extending their in-vivo half-life and improving therapeutic potential.[3]

Molecular Structure:

Formula: C40H33N3O4

Molecular Weight: 619.71 g/mol [1]

Physicochemical Properties:



Property	Value	
Appearance	White to off-white or light yellow powder/crystals	
Solubility	Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[4]	
Melting Point	Approximately 141-146 °C[2]	
Optical Rotation	$[\alpha]22/D -85.0^{\circ}, c = 1\% \text{ in chloroform}[2]$	

Supplier Information

A variety of chemical suppliers offer **Fmoc-D-His(Trt)-OH**, ensuring its availability for research and manufacturing purposes. Key suppliers include:

Supplier	Purity/Grade	
Sigma-Aldrich (Merck)	≥97% (HPLC), Novabiochem® grade[2]	
Santa Cruz Biotechnology	Research Grade[1]	
Advanced ChemTech	Building block for SPPS[5]	
Bachem	For peptide synthesis	
Chem-Impex International	≥99% (HPLC)	
Tokyo Chemical Industry (TCI)	>97.0% (HPLC)	

Note: Purity and specifications may vary by supplier and lot. Always refer to the supplier's certificate of analysis for the most accurate information.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-His(Trt)-OH is primarily used in Fmoc-based SPPS. The Fmoc group provides temporary protection of the alpha-amino group and is removed with a mild base (e.g., piperidine) at each cycle of amino acid addition. The acid-labile Trt group protects the imidazole



side chain of histidine from undesired side reactions during synthesis and is typically removed during the final cleavage of the peptide from the resin with a strong acid cocktail.[3]

The Challenge of Racemization

A significant challenge associated with the use of Fmoc-His(Trt)-OH in peptide synthesis is its susceptibility to racemization during the carboxyl group activation step.[5][6] The imidazole nitrogen can facilitate the abstraction of the alpha-proton, leading to the formation of the L-enantiomer and compromising the chiral purity of the final peptide.[6]

Several factors can influence the extent of racemization:

- Activation Method: Base-mediated activation and prolonged pre-activation times can increase racemization.
- Coupling Reagents: The choice of coupling reagent is critical.
- Temperature: Elevated temperatures, often used to improve coupling efficiency (e.g., in microwave-assisted SPPS), can significantly increase the rate of racemization.[6]

Strategies to Minimize Racemization

Careful optimization of the coupling conditions is essential to minimize racemization when incorporating **Fmoc-D-His(Trt)-OH**.

Table 1: Comparison of D-Isomer Formation for Histidine Derivatives in Microwave-Assisted SPPS



Side-Chain Protecting Group	Coupling Temperature (°C)	Coupling Time (min)	% D-Isomer Formation
Trityl (Trt)	50	10	6.8%
tert-Butoxycarbonyl (Boc)	50	10	0.18%
Trityl (Trt)	90	2	>16%
tert-Butoxycarbonyl (Boc)	90	2	0.81%

Data from a study on Liraglutide synthesis highlights the significant reduction in racemization when using a Boc-protected histidine compared to a Trt-protected one, especially at elevated temperatures.[7]

Recommended Coupling Reagents:

- DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent is known for its remarkable resistance to racemization and is often the reagent of choice for coupling Fmoc-His(Trt)-OH.[8]
- Carbodiimides (e.g., DIC) with additives: The use of N,N'-diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2- (hydroxyimino)acetate (Oxyma Pure), or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[5][8] Base-free conditions with DIC and an additive are often preferred.[8]

Experimental Protocols

The following sections outline a general protocol for the incorporation of **Fmoc-D-His(Trt)-OH** in Fmoc-SPPS.

Materials and Reagents

- Fmoc-D-His(Trt)-OH
- SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

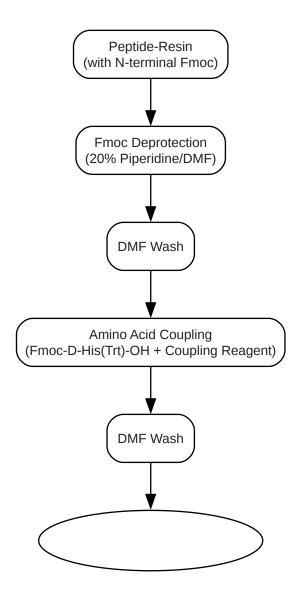


- · Other Fmoc-protected amino acids
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection Reagent: 20% (v/v) Piperidine in DMF
- · Coupling Reagents: e.g., HATU, HBTU, DIC
- Coupling Additives/Bases: HOBt, HOAt, Oxyma Pure, N,N-Diisopropylethylamine (DIPEA),
 2,4,6-Collidine
- Washing Solvents: DMF, DCM, Isopropanol (IPA)
- Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
- · Precipitation Solvent: Cold diethyl ether

SPPS Workflow

The following diagram illustrates a typical cycle for adding an amino acid in Fmoc-SPPS.





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Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.

Detailed Coupling Protocol for Fmoc-D-His(Trt)-OH

- Resin Preparation: Swell the resin in DMF. If starting the synthesis, ensure the first amino acid is properly loaded. For subsequent cycles, proceed after the deprotection and washing steps.
- Amino Acid Activation:
 - Dissolve Fmoc-D-His(Trt)-OH (typically 3-5 equivalents relative to resin loading) and a suitable coupling reagent/additive mixture in DMF.



- For example, using DIC/Oxyma: Dissolve Fmoc-D-His(Trt)-OH and Oxyma Pure in DMF.
 Add DIC to the solution to begin the pre-activation.
- Critical Note: To minimize racemization, it is often recommended to perform in situ activation, where the coupling reagent is added directly to the resin along with the protected amino acid, rather than a lengthy pre-activation step.[9]
- Coupling Reaction:
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Allow the reaction to proceed at room temperature with agitation for 1-2 hours. The reaction time may need to be extended for difficult couplings.
 - Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.
- Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

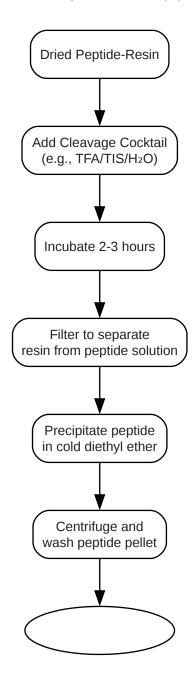
Cleavage and Deprotection

- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it.
- Prepare a cleavage cocktail. A standard cocktail for Trt group removal is TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the released trityl cations, preventing side reactions with sensitive residues like tryptophan.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove residual scavengers and cleavage byproducts.



• Dry the crude peptide under vacuum.

The following diagram illustrates the cleavage and workup process.



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Caption: Workflow for peptide cleavage from the resin and initial workup.

Purity Analysis



The purity of the synthesized peptide should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Typical HPLC Conditions for Peptide Analysis:[10][11]

- Column: C18 reversed-phase column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from low to high percentage of Mobile Phase B.
- Detection: UV absorbance at 214 nm and 280 nm.

Chiral HPLC can be used to determine the enantiomeric purity of the final peptide and quantify the extent of racemization.[12]

Biological Significance of D-Histidine Incorporation

While **Fmoc-D-His(Trt)-OH** itself is not involved in biological signaling, its incorporation into peptides can have profound biological consequences. Peptides containing D-amino acids often exhibit:

- Increased Proteolytic Stability: Resistance to degradation by enzymes in the body leads to a longer duration of action.[3]
- Altered Biological Activity: The change in stereochemistry can alter the peptide's conformation, leading to modified binding affinity for its biological target. This can result in either enhanced or diminished activity, or even a change in the mode of action.
- Novel Pharmacokinetic Properties: Enhanced stability can lead to improved bioavailability and other favorable pharmacokinetic characteristics.

The use of D-amino acids is a well-established strategy in the design of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and receptor agonists/antagonists.[13][14][15]



Conclusion

Fmoc-D-His(Trt)-OH is an indispensable reagent for the synthesis of peptides with enhanced stability and novel biological properties. While its use presents the challenge of potential racemization, this can be effectively managed through the careful selection of coupling reagents and optimization of reaction conditions. This guide provides the foundational knowledge and protocols to enable researchers to successfully incorporate this valuable building block into their synthetic peptide targets.

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